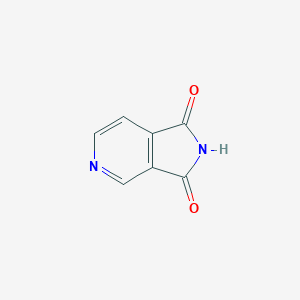

3,4-Pyridinedicarboximide

描述

Overview of Pyridinedicarboximide Derivatives in Scientific Inquiry

Pyridinedicarboximide derivatives, including the specific compound 3,4-pyridinedicarboximide, represent a class of heterocyclic compounds that have garnered significant interest in scientific research for many years. mdpi.com This interest stems from the broad spectrum of pharmacological properties exhibited by these molecules. researchgate.net The core structure, featuring a pyrrole (B145914) moiety fused to a pyridine (B92270) nucleus, provides a versatile scaffold for the development of new chemical entities with potential therapeutic applications. researchgate.netnih.gov

Researchers have synthesized and investigated a wide array of these derivatives, leading to the discovery of various biological activities. mdpi.comresearchgate.net These activities span across different therapeutic areas, including the treatment of diseases related to the nervous and immune systems. nih.gov The adaptability of the pyridinedicarboximide structure allows for modifications that can influence the compound's biological profile, making it a valuable template in medicinal chemistry. mdpi.comnih.gov The ongoing exploration of these derivatives continues to unveil new potential applications in various fields of scientific inquiry. nih.gov

Historical Context of Research on this compound and its Analogs

The investigation into this compound and its analogs has a history rooted in the search for new therapeutic agents. Early research often focused on synthesizing new derivatives and screening them for a range of pharmacological activities. ptfarm.pl For instance, some of the initial work involved creating N-substituted derivatives to explore their potential as anticonvulsant drugs. mdpi.com

Over the years, the focus of research has expanded significantly. For example, some studies in the past have explored the synthesis of N-arylpiperazinylalkyl derivatives of related pyridopyridazine (B8481360) structures, which showed pharmacological activity. researchgate.net The versatility of the this compound scaffold has allowed for its use as a foundational compound in the design and synthesis of molecules targeting various biological pathways. mdpi.com This historical progression highlights a continuous effort to understand the structure-activity relationships of these compounds and to harness their therapeutic potential.

Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary chemical and biological sciences, this compound and its derivatives hold considerable significance due to their diverse biological activities. mdpi.com These compounds serve as crucial building blocks in the synthesis of more complex molecules with targeted therapeutic effects. mdpi.comsemanticscholar.org The process of identifying the specific protein targets of such small molecules is a key aspect of modern chemical biology and drug discovery. nih.gov

The contemporary relevance of this compound is underscored by its role as a lead compound for developing agents with a variety of therapeutic actions. For example, it has been the basis for designing InhA inhibitors, which are being investigated as potential anti-tuberculosis agents. mdpi.com Furthermore, derivatives of this compound have been explored for their potential as HIV-1 integrase inhibitors and for their analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net The ability to interact with biological macromolecules like bovine serum albumin (BSA) is also a subject of current research, providing insights into the pharmacokinetic properties of these compounds. mdpi.comresearchgate.net

The following table summarizes some of the investigated biological activities of this compound derivatives:

| Biological Activity | Target/Application | Reference |

| Anticonvulsant | Maximal Electroshock Seizures (MES) | mdpi.com |

| Aldose Reductase Inhibition | Aldose Reductase (AR) | mdpi.com |

| Anti-mycobacterium tuberculosis | InhA inhibitors | mdpi.com |

| Anti-HIV | HIV-1 integrase inhibitors | mdpi.com |

| Analgesic and Anti-inflammatory | Cyclooxygenase (COX) inhibition | mdpi.comresearchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis | nih.govptfarm.pl |

| Antiviral | General antiviral applications | nih.gov |

| Antitumor | Various cancer cell lines | nih.govmdpi.com |

| Antidiabetic | Enhancing insulin (B600854) sensitivity | nih.govmdpi.com |

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on existing academic research. The scope is strictly limited to the chemical and biological properties of this compound and its direct derivatives as detailed in the provided outline.

This research outline aims to:

Present a clear overview of the role of pyridinedicarboximide derivatives in scientific research.

Provide a historical context for the study of this compound and its related analogs.

Detail the significance of this compound in modern chemical and biological sciences. mdpi.com

This article will adhere to a professional and authoritative tone, presenting detailed research findings and utilizing data tables to enhance clarity. All information will be drawn from credible scientific sources, and any content related to dosage, administration, or safety profiles will be strictly excluded.

Structure

3D Structure

属性

IUPAC Name |

pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSABZBUTDSWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196891 | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-01-1 | |

| Record name | 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchomeronimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOMERONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Pyridinedicarboximide

Advanced Synthetic Routes to 3,4-Pyridinedicarboximide Core Structures

The construction of the this compound core, a key heterocyclic system, relies on advanced synthetic methods that provide access to the basic scaffold and its more complex derivatives. These routes are designed to be efficient and versatile, enabling the subsequent introduction of various functional groups to explore structure-activity relationships.

Multi-step synthesis is a conventional and widely used method for constructing the this compound core. These approaches involve a sequential series of reactions, starting from readily available precursors. A common strategy begins with a substituted pyridine (B92270) dicarboxylic acid, which is then converted to its corresponding anhydride (B1165640) before reaction with an amine to form the imide ring.

For instance, derivatives such as 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are often synthesized via a multi-step pathway. mdpi.com This imide can then serve as a starting material for a multitude of further modifications. mdpi.comresearchgate.net The synthesis often involves the cyclization of appropriately substituted pyridine-3,4-dicarboxylic acids or their anhydrides. These linear sequences allow for controlled construction and purification of intermediates at each stage. researchgate.net

Table 1: Example of a Multi-step Synthesis Step

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|

This table illustrates a specific derivatization step from a pre-formed imide core, representative of multi-step synthetic modifications.

To enhance synthetic efficiency, one-pot condensation reactions have been developed for the direct construction of pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing time and resource consumption.

One notable example is a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide. chemistryviews.org This reaction, followed by an oxidation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), provides a straightforward route to highly functionalized pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org This approach is valued for its broad substrate scope and good to excellent yields. chemistryviews.org Other one-pot methods involve the reaction of components like 2-aminoarylacrylates with tosylmethyl isocyanide (TosMIC) under basic conditions to form related pyrrolo[3,4-c]quinolinone structures. nih.gov

Once the core this compound or 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure is synthesized, it can undergo various modifications to create a library of derivatives. These strategies focus on three primary areas: substitution at the imide nitrogen (N-substitution), introduction of substituents on the pyridine ring, and modification of side chains or linkers. mdpi.com

The nitrogen atom of the imide ring is a common site for derivatization. N-substitution is typically achieved by reacting the parent imide with various electrophiles.

One method involves the reaction of the potassium salt of the imide with a haloalkane, such as 4-(2-chloroethyl)-morpholine, in anhydrous ethanol (B145695) with potassium ethoxylate. nih.gov Another common technique is the Mannich reaction, where the imide is treated with formaldehyde (B43269) and a secondary amine (e.g., pyrrolidine) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This reaction introduces an aminomethyl group onto the imide nitrogen. mdpi.com Cesium carbonate has also been shown to be an effective promoter for N-alkylation reactions of this compound. thieme-connect.com

Table 2: N-Substitution Methodologies

| Method | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Potassium salt of imide, 4-(2-chloroethyl)-morpholine, Potassium ethoxylate | N-alkylethylamine derivative | 50% | nih.gov |

Introducing alkoxy groups (e.g., methoxy (B1213986), ethoxy) onto the pyridine ring is a key strategy for modulating the electronic properties and biological activity of the final compounds. mdpi.com These groups are often incorporated by using starting materials that already contain the desired substituent. For example, the synthesis of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones begins with precursors where the alkoxy group is already in place on the pyridine ring structure. mdpi.commdpi.com The synthesis of 2-alkoxy-3-cyano-4,6-diarylpyridines, which can serve as precursors, involves the cyclization of α,β-unsaturated ketones and malononitrile (B47326) in a sodium alkoxide/alcohol system. nih.gov While direct alkoxylation of the pyridine ring in the final imide is challenging due to the ring's electron-deficient nature, cobalt-catalyzed reductive alkoxylation has been explored for other cyclic imides, though it was reported as unsuccessful for an N-benzyl-2,3-pyridinedicarboximide under specific conditions. rsc.orglibretexts.org

Modifying the alkyl linker and the terminal amine residue on N-substituted derivatives is a critical aspect of lead optimization in drug design. researchgate.netmdpi.com Research has shown that the length and nature of the alkyl chain connecting the imide scaffold to a terminal amine moiety significantly influence the compound's properties. mdpi.com

Modifications include shortening the alkyl linker, for example, from a three-carbon chain to a two-carbon (ethyl) or one-carbon (methyl) linker. nih.gov These changes are accomplished by using different starting materials for the N-substitution reaction, such as condensing the imide with 4-(2-chloroethyl)-morpholine to introduce a two-carbon linker. nih.gov The type of amine residue at the end of the linker is also frequently varied, with arylpiperazines being a common choice. researchgate.netmdpi.com These modifications allow for a systematic exploration of the structure-activity relationship. researchgate.net

Table 3: Examples of Linker and Amine Modifications

| Modification Type | Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Linker Shortening | Introduction of a methylene (B1212753) linker | Mannich reaction using formalin and an amine. | mdpi.comnih.gov |

| Linker Shortening | Introduction of an ethyl linker | Condensation with a 2-chloroethylamine (B1212225) derivative. | nih.gov |

Modifications and Derivatization Strategies

Introduction of Alkoxy Substituents on the Pyridine Ring

Reaction Mechanisms in this compound Synthesis

The formation of this compound, a key heterocyclic compound, is governed by specific reaction mechanisms that facilitate the construction of its characteristic imide ring fused to a pyridine core. These mechanisms are fundamental to understanding the synthesis and derivatization of this important scaffold.

Nucleophilic Acyl Substitution Pathways

A primary route to this compound involves nucleophilic acyl substitution. pdx.edumasterorganicchemistry.comoregonstate.edulibretexts.org This reaction class is central to the chemistry of carboxylic acid derivatives. pdx.edulibretexts.org The synthesis typically starts with a precursor like 3,4-pyridinedicarboxylic acid or its anhydride.

The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile, commonly ammonia (B1221849) or a primary amine, attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate. pdx.eduoregonstate.edulibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is typically unstable and collapses. oregonstate.edu This collapse results in the reformation of the carbon-oxygen double bond and the expulsion of a leaving group, such as water or an alcohol. oregonstate.edulibretexts.org

The reactivity of the starting carboxylic acid derivative is crucial, with acid halides being the most reactive, followed by anhydrides, esters, and amides. pdx.edu This hierarchy is dictated by the stability of the leaving group. pdx.eduoregonstate.edu

For instance, the reaction of 3,4-pyridinedicarboxylic anhydride with nitrogen nucleophiles like amines can yield either carboxamides or imides depending on the reaction conditions. At room temperature in glacial acetic acid, the reaction with aromatic amines tends to produce mono-carboxamides. However, upon heating, these intermediates can undergo cyclization to form the fused imide structure of pyrrolo[3,4-b]pyridine-5,7-dione derivatives.

Mannich Reaction Applications in Derivatization

The Mannich reaction is a powerful tool for the derivatization of this compound, enabling the introduction of various functional groups. mdpi.comorgoreview.comadichemistry.comnih.govgijash.combuchler-gmbh.com This three-component condensation reaction involves an enolizable carbonyl compound (or other acidic proton source), a non-enolizable aldehyde (like formaldehyde), and ammonia or a primary or secondary amine. orgoreview.comadichemistry.combuchler-gmbh.com

The mechanism involves two main stages:

Iminium Ion Formation: The amine reacts with the aldehyde to form an electrophilic iminium ion after the loss of a water molecule. adichemistry.com

Nucleophilic Attack: The active hydrogen on the nitrogen of the this compound acts as the nucleophile, attacking the iminium ion to form the "Mannich base." adichemistry.combuchler-gmbh.com

This methodology has been successfully employed to synthesize N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. mdpi.com In a specific example, 2-methoxy or 2-ethoxy-6-methyl-3,4-pyridinedicarboximide is reacted with formalin and an appropriate amine in tetrahydrofuran to yield N-substituted derivatives. mdpi.com

Interactive Table: Mannich Reaction Components for Derivatization

| Starting Imide | Aldehyde | Amine | Resulting Derivative |

| 2-methoxy-6-methyl-3,4-pyridinedicarboximide | Formalin | 2-chloro-4-phenyl-1-piperazine | N-((2-chloro-4-phenyl-1-piperazinyl)methyl)-2-methoxy-6-methyl-3,4-pyridinedicarboximide |

| 2-ethoxy-6-methyl-3,4-pyridinedicarboximide | Formalin | 3-chloro-4-phenyl-1-piperazine | N-((3-chloro-4-phenyl-1-piperazinyl)methyl)-2-ethoxy-6-methyl-3,4-pyridinedicarboximide |

Cyclization Reactions and Ring Formation

The formation of the fused heterocyclic system of this compound is a direct result of cyclization reactions. nih.gov These reactions involve the intramolecular formation of the imide ring.

A common strategy involves the thermal or acid-catalyzed dehydration of an intermediate dicarboxylic acid monoamide. This process eliminates a molecule of water to form the stable five-membered imide ring fused to the pyridine ring.

For example, heating carboxamide intermediates derived from 2,3-pyridinedicarboxylic anhydride in a solvent like dimethylformamide (DMF) facilitates cyclization to form pyrrolo[3,4-b]pyridine-5,7-dione derivatives. Another approach involves the oxidation of quinoline (B57606) derivatives using reagents like ozone and sulfuric/nitric acid to produce 2,3-pyridinedicarboxylic acids, which are then converted to the imide through dehydration and reaction with an amine.

Cycloaddition reactions, such as the (4+3) cycloaddition, also offer a pathway to seven-membered rings, though this is less common for the direct synthesis of the five-membered imide ring of this compound itself. wikipedia.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in enhancing the efficiency and selectivity of synthetic routes to this compound and its derivatives. uclm.es Both organic and metal-based catalysts have been employed to facilitate these transformations.

Role of Organic Catalysts in Reaction Efficiency

Organic catalysts, particularly those based on cinchona alkaloids, have proven effective in asymmetric Mannich reactions, leading to chiral β-amino carbonyl compounds with high stereoselectivity. buchler-gmbh.com These catalysts operate by activating the reactants and controlling the stereochemical outcome of the reaction. While not extensively documented specifically for this compound, the principles of organocatalysis are applicable to its synthesis and derivatization, potentially offering routes to enantiomerically enriched products.

Metal-mediated Reactions

Transition metal-mediated reactions are powerful tools in heterocyclic synthesis, offering novel pathways for ring formation and functionalization. nptel.ac.inrsc.orgarkat-usa.orgelsevier.comdiva-portal.org Palladium-catalyzed reactions, for instance, are widely used for C-C and C-N bond formation. researchgate.net

In the context of this compound synthesis, metal catalysts can be employed in several ways:

Cross-Coupling Reactions: Palladium catalysts can facilitate the coupling of various fragments to build the pyridine or fused ring system. nptel.ac.in

Carbonylative Amidation: Palladium-catalyzed carbonylative amidation of dibromoaryl compounds provides a one-step synthesis of related thieno[3,4-c]pyrrole-4,6-diones, a strategy that could be adapted for pyridinedicarboximide analogs. researchgate.net

Cyclization Reactions: Transition metals can catalyze the cyclization of precursors to form the heterocyclic core. For example, gold catalysts can activate enones to facilitate cyclization. arkat-usa.org Ruthenium-based catalysts, such as Grubbs' catalyst, are well-known for their application in olefin metathesis, which can be a key step in the synthesis of complex cyclic structures. nobelprize.org

A novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the potential of advanced catalytic systems in the synthesis of related heterocyclic structures. nih.gov

While computational methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are extensively applied to these derivatives, specific data for the unsubstituted this compound, as required by the detailed outline, is not present in the surveyed materials.

Key findings from the literature search include:

Precursor for Synthesis: this compound consistently serves as a starting material or base compound for creating a wide range of derivatives, including potential inhibitors for enzymes like Cyclooxygenases (COX) and InhA. nih.govmdpi.comresearchgate.netacs.org

Computational Methods on Derivatives:

DFT Calculations: Ground state geometry optimizations for derivatives of this compound are commonly performed using DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, to understand their structure. nih.govmdpi.com

Molecular Docking and Dynamics: Molecular docking and subsequent molecular dynamics simulations are employed to study the binding interactions of these derivatives with biological targets like proteins. nih.gov

General Computational Analysis: The electronic and structural properties of complex molecules incorporating the this compound ring system are investigated using various computational approaches to interpret spectroscopic and electrochemical data.

However, specific published data on the geometry optimization, frontier molecular orbitals (FMO), molecular electrostatic potential (MESP) map, dedicated ab initio studies, or molecular dynamics simulations for the parent this compound molecule could not be located. The available information is insufficient to generate a scientifically accurate article that adheres to the requested detailed structure and content inclusions, such as data tables and specific research findings for the parent compound.

Theoretical and Computational Studies of 3,4 Pyridinedicarboximide

Molecular Dynamics Simulations

Conformational Analysis of 3,4-Pyridinedicarboximide and Derivatives

Conformational analysis investigates the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. fiveable.me These different arrangements, known as conformations, can have varying energy levels, with more stable conformations being lower in energy. organicchemistrytutor.com For molecules with biological activity, understanding the preferred conformation is critical, as the molecule's shape often dictates its ability to interact with a biological target. nih.gov

Computational studies on derivatives of this compound, such as pyrrole-functional Schiff bases, have revealed significant conformational flexibility. researchgate.net These molecules can switch between a large number of conformers that have low energy barriers between them. researchgate.net The degree of π-electron conjugation across the molecular structure is determined by its specific conformation. researchgate.net This flexibility is a key characteristic, as altering the conformational populations in a solution can directly affect the biological activity of the compound. nih.gov The goal of such analysis is often to design more rigid analogues that lock the molecule into its most active conformation, thereby enhancing its potency. nih.gov

Detailed computational analyses have shown that the unique photophysical characteristics of some derivatives originate from the rearrangement of internal electronic states, which are directly linked to conformational changes. researchgate.net By analyzing low-energy conformations, researchers can determine if derivatives maintain the parent geometry, a factor that often correlates with retained biological activity. nih.gov

Ligand-Protein Interaction Dynamics

The study of how a ligand, such as this compound or its derivatives, interacts with a protein target over time is crucial for understanding its mechanism of action. mdpi.com Computational methods like molecular dynamics (MD) simulations are foundational tools for this purpose, providing a near-realistic view of a compound's behavior within a biological target. mdpi.com These simulations can reveal the dynamic and complex nature of protein-ligand interactions, which are essential for designing molecules that can effectively modulate protein function. mdpi.com

Molecular docking and MD simulations have been employed to study N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are derivatives of this compound. These studies aimed to understand the binding interactions of these compounds in the active sites of cyclooxygenase (COX-1 and COX-2) enzymes and with bovine serum albumin (BSA). researchgate.net The results indicated that these compounds could form a stable ground state complex with BSA. researchgate.net Thermodynamic analysis suggested that hydrogen bonds and van der Waals interactions are the primary intermolecular forces responsible for the formation of the ligand-protein complex. researchgate.net

The dynamic nature of these interactions is critical, as proteins are not static entities. mdpi.com Methods like hydroxyl radical footprinting coupled with mass spectrometry can reveal which parts of a protein become more or less accessible upon ligand binding, providing insights into conformational changes. nih.gov Understanding the dynamics of how a ligand binds can lead to the design of compounds with improved specificity and affinity. mdpi.com

| Derivative Class | Protein Target | Key Interaction Type | Computational Method |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2, BSA | Hydrogen bonds, van der Waals forces researchgate.net | Molecular Docking researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the key structural features of a molecule that determine its biological activity. oncodesign-services.comspirochem.com By systematically modifying a chemical structure, researchers can understand how changes affect potency and other properties. spirochem.com Computational methods have become indispensable in this field, allowing for the analysis of large datasets and the prediction of activity for novel compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structure and biological activity. researchgate.net These models correlate biological activities with calculated molecular properties, known as descriptors. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.gov

For derivatives of this compound, SAR studies have been crucial. For instance, research on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones established a relationship between the structure of an attached alkyl linker and the amine part with the observed analgesic effect. researchgate.net Modifications, such as the introduction of a 2-hydroxypropyl-4-arylpiperazine pharmacophore, were found to result in analgesic properties stronger than aspirin (B1665792). researchgate.net Another series of this compound derivatives showed potent analgesic activity in animal models, with some compounds being comparable to morphine. mdpi.com

Computational Approaches to SAR Elucidation

Computational SAR methods use machine learning and molecular modeling to predict the biological activity of compounds based on their chemical structure. oncodesign-services.com These approaches are used to understand how molecules interact with their biological targets on a three-dimensional level. oncodesign-services.com Key techniques include molecular docking and molecular dynamics simulations, which investigate these interactions in detail. oncodesign-services.com

The process often involves several steps:

Design and Synthesis of SAR Series : A set of compounds with systematic structural variations is created. oncodesign-services.com

Biological Data Analysis : The results of biological tests are interpreted in the context of the structural changes. oncodesign-services.com

Activity Cliff Identification : Pinpointing small structural modifications that lead to significant changes in biological activity. oncodesign-services.com

Computational Modeling : Building predictive models that link structure to activity. oncodesign-services.com

For derivatives of this compound, computational methods have been applied to explore their potential as HIV-1 integrase (IN) inhibitors. mdpi.com As drug resistance emerges, the development of new inhibitors is critical, and computational SAR helps in designing novel compounds based on the pyrrolo[3,4-c]pyridine scaffold. mdpi.com Such computational approaches can systematically explore structural relationships and guide the optimization of lead compounds. nih.govnih.gov

Predictive Modeling for Biological Activity

Predictive modeling, primarily through QSAR, is a cornerstone of modern computational drug discovery. arxiv.org The fundamental principle is that the biological activity of a compound is directly related to its structure. researchgate.net A QSAR model is a mathematical equation that connects the biological effect to calculated molecular descriptors. researchgate.net

The development of a QSAR model involves several key stages:

Data Curation : A dataset of compounds with known biological activities is collected and cleaned. scielo.br

Descriptor Calculation : Numerical descriptors that capture the topological, physicochemical, or 3D properties of the molecules are calculated. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are used to build a model based on a "training set" of compounds. researchgate.netnih.govarxiv.org

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and an "external validation" set of compounds not used in model creation. nih.gov

Prediction : The validated model is used to predict the biological activity of novel compounds. nih.gov

This approach allows for the efficient screening of large chemical libraries, helping researchers to identify and prioritize promising candidates for further experimental testing. scielo.br For example, QSAR models can be built to predict the analgesic activity of this compound derivatives, guiding the design of new compounds with potentially improved potency. mdpi.com

| QSAR Modeling Step | Description | Relevance |

| Data Curation | Assembling a set of molecules with measured biological activity (e.g., analgesic effect). scielo.br | Forms the empirical basis for the model. |

| Descriptor Calculation | Quantifying molecular properties (e.g., size, shape, electronic properties) computationally. nih.gov | Translates chemical structures into numerical data for modeling. |

| Model Building | Using statistical algorithms to find a correlation between descriptors and activity. researchgate.net | Creates the predictive mathematical relationship. |

| Validation & Prediction | Testing the model's accuracy and using it to estimate the activity of new molecules. nih.gov | Ensures the model is reliable and applies it to accelerate discovery. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for understanding the step-by-step process of chemical reactions at a molecular level. researchgate.net By modeling the reaction pathway, chemists can gain deep insights that are often inaccessible through experimental means alone. arxiv.org These methods can map the potential energy surface of a reaction, identifying reactants, products, and the high-energy transition states that connect them. smu.edu

The process of elucidating a reaction mechanism computationally generally involves establishing the relative energies of the starting materials, the transition state, and the products. smu.edu By examining the path between these points, known as the intrinsic reaction coordinate (IRC), researchers can delineate the energetic changes that occur as the reaction progresses. smu.edu Advanced methods can even partition the reaction path into distinct phases, such as a preparation phase where reactants orient themselves, and a transition state phase where bond breaking and forming occur. smu.edu

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms that occurs at the peak of the energy barrier between reactants and products. wuxibiology.com Its structure cannot be observed directly through most experimental techniques due to its extremely short lifetime. wuxibiology.com Computational chemistry is therefore essential for characterizing the geometry and energy of transition states. arxiv.org

According to the Hammond postulate, the structure of a transition state resembles the species (reactant or product) to which it is closer in energy. princeton.edu Transition state theory provides a framework for understanding reaction rates based on the properties of this critical configuration. wuxibiology.com

Computational methods can accurately generate 3D transition state structures, which is key to elucidating reaction mechanisms and predicting reaction rates. arxiv.org For a given reaction involving a molecule like this compound, computational analysis can identify the specific bonds being formed and broken in the transition state. This information is critical for optimizing reaction conditions or designing catalysts. The Artificial Force-Induced Reaction (AFIR) method is one such computational technique that can explore and predict various types of reaction pathways, including rearrangements and bond activations, by locating transition structures on the potential energy surface. hokudai.ac.jp Understanding the transition state provides a powerful model for predicting how structural changes in the reactants will affect the reaction's energy barrier and, consequently, its rate. nih.gov

Energy Landscape Mapping

The concept of a potential energy surface (PES) is a cornerstone in computational chemistry, providing a mathematical or graphical representation of a molecule's energy as a function of its geometry. wayne.edu For a molecule like this compound, the PES, often referred to as an energy landscape, maps all possible conformations and tautomeric forms and their corresponding energy levels. This landscape is crucial for understanding the molecule's stability, reactivity, and the dynamics of its transformations.

The energy landscape of this compound is characterized by various minima, corresponding to stable or metastable structures, and saddle points, which represent the transition states between these minima. researchgate.net The primary features of this landscape are dictated by conformational changes and, most significantly, by tautomerism.

Tautomerism and Conformational Isomerism

This compound can exist in several tautomeric forms due to the migration of a proton. The most stable form is the diketo (lactam) form. However, it can also exist in two mono-enol (lactim) forms, where a proton from the imide nitrogen moves to one of the carbonyl oxygens. These different tautomers possess distinct electronic and structural properties, which significantly influences their chemical behavior. scirp.org

Computational studies on similar heterocyclic systems, such as pyridones, have shown that the relative stability of tautomers can be accurately predicted using quantum chemical methods. wayne.edu For instance, ab initio calculations on 4-pyridone, a structurally related compound, have been used to determine the energy difference between its keto and enol tautomers.

Research Findings from Computational Studies

Theoretical investigations into the tautomerism of pyridine (B92270) derivatives are commonly performed using Density Functional Theory (DFT), often with the B3LYP functional and basis sets such as 6-311++G(d,p). ruc.dk These methods are also employed to account for the effects of different solvent environments on tautomeric equilibria, often using models like the Polarizable Continuum Model (PCM).

While specific, comprehensive energy landscape mapping data for this compound is not extensively published, the principles can be illustrated with data from analogous systems. The following table presents theoretical data for the tautomerization of 4-pyridone, which provides insight into the energetic differences that can be expected for the lactam-lactim tautomerism in this compound.

| Tautomeric Pair | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 4-Pyridone / 4-Hydroxypyridine (B47283) | ab initio (MP2) | various | 2.4 | wayne.edu |

Note: The positive value indicates that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase according to these calculations.

Understanding the energy landscape of this compound is fundamental for predicting its most stable forms under various conditions, its potential reaction pathways, and its interactions with biological targets. The relative populations of different tautomers and conformers at equilibrium are dictated by their relative Gibbs free energies, which can be derived from these computational studies.

Advanced Spectroscopic Characterization and Structural Analysis of 3,4 Pyridinedicarboximide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 3,4-Pyridinedicarboximide, ¹H and ¹³C NMR, supplemented by two-dimensional techniques, are used to map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four distinct proton environments: the three protons on the pyridine (B92270) ring and the single proton on the imide nitrogen. The electron-withdrawing nature of the nitrogen atom and the fused imide ring significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. oregonstate.educhemistrysteps.comlibretexts.org

The protons are designated as H-2, H-5, and H-6. The H-2 proton, being adjacent to the pyridine nitrogen, is expected to be the most deshielded. The H-5 and H-6 protons form a coupled system. The N-H proton of the imide group typically appears as a broad singlet, with a chemical shift that can be variable and dependent on solvent and concentration. chemistrysteps.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: The following are estimated values based on typical ranges for pyridine and imide structures. Exact experimental values may vary.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 11.0 | broad singlet |

| H -2 | 8.8 - 9.2 | singlet |

| H -6 | 8.6 - 8.9 | doublet |

| H -5 | 7.5 - 7.9 | doublet |

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton. This compound has seven unique carbon atoms: five in the aromatic pyridine ring and two carbonyl carbons in the imide ring. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms like nitrogen and oxygen. libretexts.orgoregonstate.edu

The two carbonyl carbons (C=O) of the imide are expected to resonate at the lowest field, typically in the 165-180 ppm range. libretexts.org The carbons of the pyridine ring are deshielded, with C-2 and C-4 being most affected by the ring nitrogen. testbook.comresearchgate.net C-3 and C-4 are also influenced by the electron-withdrawing effect of the attached carbonyl groups.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: The following are estimated values based on typical ranges for pyridine and carbonyl structures. Exact experimental values may vary.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C -2 | 150 - 155 |

| C -3 | 135 - 140 |

| C -4 | 138 - 143 |

| C -5 | 122 - 128 |

| C -6 | 148 - 153 |

| C =O | 165 - 175 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-5 to C-5, and H-6 to C-6. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum. Carbons without attached protons, such as C-3, C-4, and the carbonyl carbons, will not appear in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is arguably the most powerful tool for piecing together the molecular structure. Key expected correlations for this compound would include:

Correlations from the imide N-H proton to the two carbonyl carbons, confirming the imide ring structure.

Correlations from H-2 to C-3 and C-6.

Correlations from H-5 to C-3, C-4, and C-6.

Correlations from H-6 to C-4 and C-5. These long-range connections provide unequivocal evidence for the fusion of the pyridine and imide rings at the C-3 and C-4 positions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is characterized by several key absorption bands that signify its constituent functional groups. The most diagnostic signals are those from the imide group. The coupled stretching of the two carbonyl (C=O) groups results in two distinct, strong absorption bands. The N-H bond of the imide gives rise to a stretching vibration, while the aromatic ring produces characteristic C-H and ring stretching vibrations. maricopa.edu For N-substituted derivatives of this compound, the carbonyl bands have been observed around 1780 cm⁻¹ and 1720 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imide N-H | Stretch | 3100 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Imide C=O | Asymmetric Stretch | ~1780 | Strong |

| Imide C=O | Symmetric Stretch | ~1720 | Strong |

| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium to Weak |

To complement experimental IR data, computational vibrational analysis is often employed. Using theoretical models such as Density Functional Theory (DFT), the vibrational frequencies and their corresponding intensities can be calculated from first principles.

This computational approach serves two main purposes. First, it aids in the assignment of experimental absorption bands, particularly in the complex "fingerprint region" (below 1500 cm⁻¹), where many overlapping bending and stretching vibrations occur. By visualizing the computed atomic motions for each frequency, specific bands can be confidently assigned to specific vibrational modes. Second, the comparison between the calculated and experimental spectra provides a high level of confidence in the proposed chemical structure. A strong correlation between the theoretical and observed spectra indicates that the computational model is an accurate representation of the actual molecule. Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the theoretical model and effects of anharmonicity, leading to better agreement with experimental values.

Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Various ionization techniques and analyzers can be employed to study this compound.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS analysis would typically be performed in positive ion mode. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Depending on the experimental conditions and the solvent system used, other adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. mdpi.com The detection of these ions allows for the confirmation of the molecular weight of the compound. In some cases, dimer ions complexed with an adduct, such as [2M+Na]⁺, might also be detected, providing further evidence of the molecular species in the gas phase. mdpi.com

A study on analogous phthalimide (B116566) derivatives, which share structural similarities with this compound, demonstrated the utility of ESI-MS in identifying the molecular ion and its adducts. For instance, a related compound showed a primary peak for the protonated molecule [L+H]⁺, along with peaks for the sodium adduct [L+Na]⁺ and a sodium-adducted dimer [2L+Na]⁺. mdpi.com

Table 1: Expected ESI-MS Adducts of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M+K]⁺ | Potassium adduct |

| [2M+Na]⁺ | Sodium-adducted dimer |

This table is based on common adducts observed in ESI-MS for similar nitrogen-containing heterocyclic compounds.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule by comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula. nih.gov

For this compound (C₇H₄N₂O₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. HRMS analysis would be able to confirm this elemental composition with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. bioanalysis-zone.com The high analytical specificity of HRMS is a key advantage over conventional mass spectrometry. nih.gov

A study involving N-substituted 3,4-pyridinedicarboximides utilized HRMS to support proposed fragmentation patterns, highlighting the technique's importance in structural elucidation. researchgate.net

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Constituent Elements | Theoretical Exact Mass (Da) |

| C₇H₄N₂O₂ | Carbon, Hydrogen, Nitrogen, Oxygen | 148.02728 |

The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This process provides detailed structural information by revealing how a molecule breaks apart. Collision-induced dissociation (CID) is a common method for fragmentation. nationalmaglab.org

The fragmentation of this compound under electron impact ionization has been studied. The fragmentation pathways are often influenced by the substituents on the imide nitrogen. researchgate.net For the parent compound, fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The stable aromatic pyridine ring would influence the fragmentation pathways. researchgate.net Analysis of N-substituted 3,4-pyridinedicarboximides has shown that the nature of the substituent dictates the dominant fragmentation routes. researchgate.net These proposed fragmentation patterns are often supported by HRMS and tandem mass spectrometry data. researchgate.net

For instance, in related cyclic imides, the loss of carbon dioxide (CO₂) has been observed, and the fragmentation patterns can be complex, involving rearrangements and cleavages within the ring structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) for Single Crystal Structures

The way molecules arrange themselves in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. mdpi.com For this compound, the presence of N-H and C=O groups suggests that hydrogen bonding will be a dominant feature in its crystal structure. The imide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors.

These hydrogen bonds would likely lead to the formation of supramolecular assemblies, such as chains or sheets. scirp.org In addition to classical hydrogen bonds, weaker interactions like C-H···O and π-π stacking interactions between the pyridine rings could also play a significant role in stabilizing the crystal structure. mdpi.com The analysis of the crystal packing can provide insights into the physical properties of the solid material. nih.gov Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net

The study of crystal packing is crucial as different packing arrangements, or polymorphs, can lead to different physical properties. mdpi.com The arrangement of molecules is often driven by the formation of strong intermolecular interactions. mdpi.com

Absolute configuration refers to the specific three-dimensional arrangement of atoms in a chiral molecule. pdx.edulibretexts.org To determine the absolute configuration using X-ray diffraction, the molecule must be chiral and crystallize in a non-centrosymmetric space group. semanticscholar.org

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers and its crystal structure would be described by a centrosymmetric space group, meaning it contains a center of inversion symmetry. semanticscholar.org Consequently, the concept of absolute configuration is not applicable to this compound.

If, however, a chiral derivative of this compound were synthesized, then anomalous dispersion X-ray crystallography could be used to determine its absolute configuration, provided it crystallizes in a suitable non-centrosymmetric space group. imperial.ac.uk This technique relies on the anomalous scattering of X-rays by heavier atoms in the structure. imperial.ac.uk

Crystal Packing and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orgmsu.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. shu.ac.uk

Electronic Transitions and Chromophores

The absorption of ultraviolet and visible radiation in organic molecules is primarily associated with specific functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk For this compound, the key chromophores are the pyridine ring and the dicarboximide system. These unsaturated groups provide the π electrons that can undergo transitions to higher energy orbitals. shu.ac.uk

The electronic transitions observed in UV-Vis spectroscopy typically involve the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. libretexts.orgshu.ac.uk The most common transitions are π → π and n → π*. shu.ac.uk

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems like the pyridine ring and the carbonyl groups in the imide structure. These transitions are generally intense, with high molar absorptivity values. shu.ac.uk

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (typically from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. These transitions are typically less intense than π → π* transitions. shu.ac.uk

The UV-Vis spectrum of a molecule containing these chromophores is often complex, appearing as a continuous absorption band due to the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk The conjugation between the pyridine ring and the dicarboximide moiety in this compound is expected to influence the energy of these transitions, typically shifting the absorption maxima to longer wavelengths (a bathochromic or red shift). libretexts.orguomustansiriyah.edu.iq The solvent in which the spectrum is recorded can also significantly influence the position and intensity of the absorption bands. rsc.org

| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. | < 200 | Strong |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ anti-bonding orbital. | 150 - 250 | Weak to Medium |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 200 - 700 | Strong |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | 200 - 700 | Weak |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com While this compound itself is achiral, it can become CD-active upon interaction with chiral molecules or when incorporated into a chiral supramolecular assembly. mdpi.com This induced circular dichroism (ICD) provides valuable information about the conformation and interactions of the molecule. mdpi.com

Chiral Recognition and Conformational Studies

CD spectroscopy is a highly sensitive method for studying chiral recognition events. rsc.orgmdpi.com When derivatives of this compound interact with a chiral guest molecule, the resulting host-guest complex can exhibit a distinct CD spectrum. rsc.org The sign and intensity of the CD signals can provide information about the stereochemistry of the guest and the nature of the non-covalent interactions driving the recognition process. mdpi.com

Furthermore, CD spectroscopy is a powerful tool for investigating the conformational changes in biomolecules, such as proteins and DNA, upon binding to ligands like this compound derivatives. nih.govnih.govplos.org Changes in the CD spectrum of a protein in the far-UV region (190–250 nm) can indicate alterations in its secondary structure, while changes in the near-UV region (250–350 nm) can reflect modifications in the environment of aromatic amino acid residues. plos.org For instance, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are derivatives of this compound, have utilized CD spectroscopy to analyze conformational changes in bovine serum albumin (BSA) upon binding. researchgate.netnih.gov

| Application | Information Obtained | Example |

|---|---|---|

| Chiral Recognition | Stereochemistry of guest molecules, nature of non-covalent interactions. mdpi.com | Formation of a chiral host-guest complex with a distinct CD spectrum. rsc.org |

| Conformational Studies of Biomolecules | Changes in secondary and tertiary structure of proteins or DNA upon binding. nih.govnih.gov | Monitoring conformational changes in Bovine Serum Albumin (BSA) upon interaction with this compound derivatives. researchgate.netnih.gov |

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring the fluorescence emission of a molecule. nih.gov The intrinsic fluorescence of a molecule or the fluorescence of a probe can be affected by its environment and its interactions with other molecules. nih.gov

Quenching Studies with Biomolecules

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org This phenomenon can be utilized to study the binding of small molecules, such as derivatives of this compound, to biomolecules like proteins. nih.govwikipedia.org

Proteins often have intrinsic fluorescence due to the presence of aromatic amino acids, primarily tryptophan. nih.govnih.gov When a ligand binds to a protein, it can cause a change in the protein's conformation, which in turn can alter the microenvironment of the tryptophan residues and lead to quenching of their fluorescence. nih.gov

Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated that these derivatives can quench the intrinsic fluorescence of bovine serum albumin (BSA). nih.gov This quenching is indicative of the formation of a complex between the this compound derivative and BSA. nih.gov By analyzing the quenching data, for example using the Stern-Volmer equation, it is possible to determine the binding constants and the number of binding sites, as well as to elucidate the quenching mechanism (static or dynamic). nih.gov Static quenching involves the formation of a non-fluorescent ground-state complex, while dynamic quenching results from collisional encounters between the fluorophore and the quencher. wikipedia.org

The observation of a blue shift (a shift to a shorter wavelength) in the emission maximum of BSA upon binding of the derivatives suggests that the tryptophan residues are located in a more hydrophobic environment, further confirming the interaction and a change in the protein's conformation. nih.gov

| Compound | Stern-Volmer Constant (KSV) at 298 K (M-1) | Binding Constant (Kb) at 298 K (M-1) | Number of Binding Sites (n) |

|---|---|---|---|

| Compound A | 1.2 x 104 | 1.5 x 104 | ~1 |

| Compound B | 1.8 x 104 | 2.3 x 104 | ~1 |

| Compound C | 2.5 x 104 | 3.5 x 104 | ~1 |

| Compound D | 3.2 x 104 | 5.0 x 104 | ~1 |

| Compound E | 4.0 x 104 | 6.8 x 104 | ~1 |

Medicinal Chemistry and Pharmacological Investigations of 3,4 Pyridinedicarboximide Derivatives

Pharmacological Activities of 3,4-Pyridinedicarboximide Derivatives

Derivatives of this compound, also known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, represent a class of compounds with a wide array of biological activities. nih.govnih.gov Extensive research has highlighted their potential in treating diseases related to the nervous and immune systems. nih.govnih.gov Notably, these derivatives have been extensively studied for their analgesic and sedative properties. nih.govnih.gov

Analgesic Properties and Mechanisms of Action

Several studies have confirmed the analgesic potential of this compound derivatives. mdpi.com For instance, certain 2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl] derivatives of 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated potent analgesic effects, even surpassing those of aspirin (B1665792) and morphine in specific preclinical models. nih.gov While the precise mechanisms underlying their pain-relieving effects are still under investigation, research points towards a multi-faceted mode of action that may involve both cyclooxygenase (COX) inhibition and interaction with opioid receptors. mdpi.com

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. nih.govmdpi.com There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is inducible and its expression increases during inflammation. nih.gov

Some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. nih.gov The inhibitory activity of these compounds has been found to be comparable to that of meloxicam, a known anti-inflammatory drug. nih.gov The inhibition of COX enzymes is a well-established mechanism for the therapeutic action of anti-inflammatory drugs. nih.gov It is suggested that some this compound derivatives may exert their analgesic effects, at least in part, through the inhibition of these enzymes. mdpi.com

Table 1: COX Inhibition by Selected Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives This table is for illustrative purposes and based on generalized findings. Specific IC50 values would require access to the primary research data.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | COX-1 | Inhibitory activity | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | COX-2 | Inhibitory activity, similar to meloxicam | nih.gov |

Opioid receptors, particularly the mu (μ)-opioid receptors, are crucial targets for potent analgesic drugs like morphine. painphysicianjournal.com Activation of μ-opioid receptors, which are primarily located in the brainstem and medial thalamus, leads to effects such as analgesia, sedation, and euphoria. painphysicianjournal.com

Preliminary investigations suggest that some this compound derivatives may interact with opioid receptors. mdpi.com One study explored the ability of certain imides to displace tritium-labeled dihydromorphine from μ-opioid receptor binding sites in the rat cerebral cortex. mdpi.com This indicates a potential affinity for these receptors, which could contribute to their analgesic properties. mdpi.com The hypothesis is that these compounds might act as analgesics through a dual mechanism, involving COX inhibition at lower doses and opioid receptor activation at higher doses. mdpi.com

The analgesic potency of this compound derivatives is significantly influenced by their chemical structure. mdpi.com Key structural elements that affect activity include:

Substituents on the pyridine (B92270) ring: 4-alkoxy derivatives have shown stronger analgesic properties than their ethoxy counterparts. mdpi.com

The linker: A 2-hydroxypropyl linker connecting the imide system to an arylamine has been associated with the most active compounds. mdpi.com

The arylamine moiety: Phenylpiperazine derivatives generally exhibit the strongest analgesic properties. mdpi.com The presence of an unsubstituted benzene (B151609) ring is preferred, as the introduction of substituents like 2-OCH₃, 3-CF₃, or halogens (Cl/F) tends to decrease analgesic potency. mdpi.com

Table 2: Structure-Activity Relationship for Analgesic Effect This table summarizes general trends observed in structure-activity relationship studies.

| Structural Modification | Observation | Reference |

|---|---|---|

| Pyridine Ring Substitution | ||

| 4-Alkoxy group | Stronger analgesic properties compared to ethoxy analogs. | mdpi.com |

| Linker between Imide and Arylamine | ||

| 2-Hydroxypropyl linker | Associated with the most active compounds. | mdpi.com |

| Arylamine Moiety | ||

| Phenylpiperazine | Generally shows the strongest analgesic properties. | mdpi.com |

| Unsubstituted benzene ring | Preferred for potent analgesic activity. | mdpi.com |

| Substituted benzene ring (e.g., 2-OCH₃, 3-CF₃, Cl/F) | Generally leads to decreased analgesic potency. | mdpi.com |

Opioid Receptor Affinity (e.g., μ-opioid receptors)

Sedative Effects and Central Nervous System (CNS) Activity

In addition to their analgesic properties, many this compound derivatives exhibit sedative effects, indicating activity within the central nervous system (CNS). nih.govmdpi.com Sedative-hypnotic drugs typically work by slowing down brain activity, often by enhancing the effects of the inhibitory neurotransmitter GABA. pressbooks.pub

Studies have shown that some synthesized 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can significantly inhibit locomotor activity in mice and, in some cases, prolong thiopental-induced sleep. mdpi.com These sedative effects suggest that the compounds may be able to cross the blood-brain barrier. mdpi.com It has been noted that the analgesic effect observed in some tests, like the "hot plate" test, might be influenced by or aligned with the sedative activity of the compounds. mdpi.com However, in other tests, such as the "writhing" test, the sedative effect does not appear to interfere with the analgesic effect. mdpi.com

The relationship between the chemical structure of this compound derivatives and their sedative effects is complex and not yet fully understood. mdpi.com While significant variations in CNS inhibitory properties have been observed among different derivatives, clear structural determinants for sedation have not been definitively identified. mdpi.com Further research is needed to elucidate the specific structural features responsible for the sedative activity of these compounds and to understand its interplay with their analgesic effects. mdpi.com

Antimicrobial Activity

The growing challenge of antimicrobial resistance has spurred the search for novel chemical scaffolds with potent antimicrobial properties. Derivatives of this compound, also known as pyrrolo[3,4-c]pyridines, have emerged as a promising class of compounds with a broad spectrum of activity against various microbial pathogens.

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have shown moderate activity against Staphylococcus aureus. mdpi.com Further research into differently substituted derivatives of this compound has been conducted to understand the structure-activity relationship and optimize their antibacterial efficacy. mdpi.com

Studies on related pyrrolopyridine scaffolds have also highlighted their potential. For example, pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some of these compounds displayed moderate activity against these bacterial species. japsonline.com Specifically, certain pyrazolo[3,4-b]pyridine derivatives showed moderate activity against S. aureus and E. coli, while others, along with some thieno[2,3-b]pyridines, were moderately active against P. aeruginosa. japsonline.com

The antibacterial potential of these compounds is often evaluated using methods like the Kirby-Bauer disk diffusion method, where the size of the inhibition zone indicates the compound's effectiveness. japsonline.comresearchgate.net

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | Staphylococcus aureus | Moderate | japsonline.com |

| Pyrazolo[3,4-b]pyridine derivatives | Escherichia coli | Moderate | japsonline.com |

| Pyrazolo[3,4-b]pyridine and Thieno[2,3-b]pyridine derivatives | Pseudomonas aeruginosa | Moderate | japsonline.com |

Derivatives of this compound have been specifically designed and synthesized as potential agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netmdpi.com A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid biosynthesis pathway (FAS-II). nih.gov Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov

Researchers have synthesized pyrrolo[3,4-c]pyridine-3-one derivatives as novel InhA inhibitors. nih.gov In vitro screening of these compounds against Mtb revealed that the substitution pattern on the phenyl ring significantly influences their activity. nih.gov Unsubstituted or meta-substituted derivatives were generally the most active, while ortho-substitution led to a loss of activity. nih.gov The most potent of these derivatives exhibited Minimum Inhibitory Concentration (MIC) values below 25 µM and IC₅₀ values in the range of 4.5–9.5 µM. nih.gov Another derivative was found to inhibit 91% of InhA activity at a concentration of 100 µM. nih.gov This particular compound showed higher growth inhibition of Mycobacterium smegmatis than the frontline anti-tuberculosis drug isoniazid, although it was less active against M. tuberculosis. nih.gov

Furthermore, 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have also been synthesized and evaluated for their antimycobacterial activity. mdpi.com

The design of these direct InhA inhibitors is a promising strategy to overcome the resistance mechanisms that affect prodrugs like isoniazid, which require activation by the mycobacterial enzyme KatG. researchgate.netresearchgate.net

Table 2: Antimycobacterial Activity of this compound Derivatives

| Derivative Class | Target | Activity Metric | Result | Reference |

| Pyrrolo[3,4-c]pyridine-3-ones | M. tuberculosis | MIC | <25 µM | nih.gov |

| Pyrrolo[3,4-c]pyridine-3-ones | InhA Enzyme | IC₅₀ | 4.5–9.5 µM | nih.gov |

| Specific Pyrrolo[3,4-c]pyridine-3-one | InhA Enzyme | % Inhibition | 91% at 100 µM | nih.gov |

The antifungal potential of this compound derivatives has also been explored. For instance, a specific Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, compound 17a, demonstrated a statistically significant reduction in the growth of Candida albicans. mdpi.com

In a broader context, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized and tested against several human and plant fungal strains. nih.gov These compounds exhibited good antifungal activity, with some showing quasi-nonselective activity against the tested fungi, in some cases comparable to the control drug fluconazole. nih.gov The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.9 to 62.5 µg/mL. nih.gov Notably, a bis-(imidazole)-pyridine hybrid with a phenyl group showed the best activity against C. albicans with a MIC of 3.9 µg/mL. nih.gov

Other research has focused on novel pyrazolecarboxamide derivatives, with some compounds showing favorable antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. d-nb.info

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis and InhA inhibition)

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

A significant area of investigation for this compound derivatives is their potential as antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN). mdpi.com HIV-1 IN is a crucial enzyme that catalyzes the integration of the viral DNA into the host genome, a critical step in the viral replication cycle. mdpi.com The development of new IN inhibitors is vital due to the emergence of resistance to existing drugs like raltegravir. mdpi.com